molecular formula C11H12N4O4S B2606067 3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole CAS No. 2034444-01-2

3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole

Cat. No.: B2606067
CAS No.: 2034444-01-2
M. Wt: 296.3
InChI Key: ZISBSUVENSPLTN-UHFFFAOYSA-N
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Description

3-{[1-(Furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole is a synthetic chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a hybrid architecture, integrating a 4-methyl-4H-1,2,4-triazole core—a privileged scaffold in medicinal chemistry—with an azetidine ring and a furan carbonyl unit via a sulfonyl linker. The 1,2,4-triazole pharmacophore is a well-documented scaffold with a wide range of biological activities, serving as a key structural component in numerous FDA-approved drugs across therapeutic classes such as antifungals (e.g., fluconazole, voriconazole), anticonvulsants, and anticancer agents (e.g., anastrozole, letrozole) . Its significance stems from its ability to engage in key dipole interactions, hydrogen bonding, and coordinate with metal ions, which facilitates high-affinity binding to various enzymatic targets . The primary mechanism of action for many 1,2,4-triazole derivatives involves the inhibition of cytochrome P450 enzymes. In antifungals, this manifests as the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis, thereby disrupting fungal cell membrane integrity . Recent research also suggests a secondary mechanism for triazoles in fungi, where drug-induced sterol intermediate accumulation can trigger negative feedback regulation of HMG-CoA reductase, further downregulating the sterol biosynthesis pathway . Beyond antifungals, this triazole-based structure is highly valuable for probing other biological targets, including the development of enzyme inhibitors and receptor antagonists, with research applications spanning cancer, infectious diseases, and central nervous system disorders . The azetidine and furan rings incorporated into the structure are valuable saturated heterocycles and bioisosteres that can enhance solubility, influence metabolic stability, and contribute to target binding affinity. This product is intended for use in chemical biology, library synthesis for high-throughput screening, and structure-activity relationship (SAR) studies to develop novel therapeutic candidates. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

furan-3-yl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4S/c1-14-7-12-13-11(14)20(17,18)9-4-15(5-9)10(16)8-2-3-19-6-8/h2-3,6-7,9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISBSUVENSPLTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan-3-carbonyl Intermediate: This step involves the acylation of furan with an appropriate acyl chloride under Friedel-Crafts conditions.

    Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable amine and an epoxide.

    Coupling of the Furan-3-carbonyl and Azetidine Intermediates: This step involves the formation of an amide bond between the furan-3-carbonyl intermediate and the azetidine ring.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation using a sulfonyl chloride.

    Formation of the Triazole Ring: The final step involves the cyclization of the intermediate with a suitable azide to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones

    Reduction: Alcohols

    Substitution: Sulfonamide derivatives

Scientific Research Applications

3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity and stability.

Mechanism of Action

The mechanism of action of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 4-Methyl-4H-1,2,4-triazole Cores

Compound A: 2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide

  • Structural Differences : Replaces the sulfonyl-azetidin-furan group with a sulfanyl-linked benzamide-thiazole system.
  • The thiazole ring may enhance metabolic stability compared to furan .

Compound B : 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

  • Structural Differences : Features a bulky adamantane group and a 4-chlorobenzyl sulfanyl substituent.
  • Implications : The adamantane group increases lipophilicity, favoring membrane penetration, while the chlorobenzyl group may enhance halogen bonding in biological targets. The absence of a sulfonyl group reduces hydrogen-bonding capacity compared to the target compound .

Compound C : 3-(Azetidin-3-yl)-4-methyl-4H-1,2,4-triazole

  • Structural Differences : Lacks the sulfonyl and furan-3-carbonyl groups, simplifying the structure.
  • Implications: Reduced molecular weight (C₆H₁₀N₄ vs. C₁₂H₁₃N₅O₄S) lowers logP, increasing hydrophilicity.

Electronic and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 323.33 388.44 359.89 150.18
Key Functional Groups Sulfonyl, azetidin, furan Sulfanyl, thiazole Sulfanyl, adamantane Azetidin
logP (Predicted) 1.2–1.5 2.0–2.3 3.5–3.8 0.3–0.6
Solubility (aq. media) Moderate (sulfonyl enhances) Low (sulfanyl reduces) Very low (adamantane) High (small size)

Biological Activity

3-{[1-(furan-3-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its unique structure incorporates a furan moiety and an azetidine ring, which may contribute to its biological activity.

Molecular Formula and Weight

  • Molecular Formula: C11H12N4O3S
  • Molecular Weight: 280.31 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process includes:

  • Formation of the azetidine ring.
  • Introduction of the furan-3-carbonyl group.
  • Sulfonylation to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-triazole scaffold. For instance:

  • Research demonstrated that derivatives of 1,2,4-triazole exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) through mechanisms involving apoptosis and cell cycle arrest .
  • A specific derivative similar to our compound showed promising antiangiogenic activity, indicating its potential for inhibiting tumor growth by preventing new blood vessel formation .

Antimicrobial Properties

The biological evaluation of triazole derivatives has revealed notable antimicrobial activity:

  • Compounds with a similar structure demonstrated effective inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) in the low micromolar range .
  • The presence of the sulfonamide group in the structure is believed to enhance this activity by acting as a bioisostere for carboxylic acids in known antibacterial agents .

Case Study 1: Anticancer Evaluation

In a study published in Pharmaceutical Research, researchers synthesized a series of triazole derivatives and evaluated their anticancer efficacy using XTT assays. The results indicated that compounds with modifications at the 5-position of the triazole ring exhibited enhanced activity against multiple cancer cell lines .

CompoundCell Line TestedIC50 (µM)
Compound AMCF-710
Compound BHeLa15
Compound CA54912

Case Study 2: Antimicrobial Assessment

A comparative study assessed the antimicrobial efficacy of various triazole derivatives against fungal pathogens. The compound demonstrated superior antifungal activity against Candida albicans, with an MIC significantly lower than that of standard antifungal agents like fluconazole .

CompoundPathogen TestedMIC (µg/mL)
Triazole ACandida albicans0.0156
Triazole BAspergillus niger0.0312

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substituents on the Triazole Ring : Variations at the 4-position can enhance anticancer properties.
  • Furan Ring Modifications : Alterations on the furan moiety may affect both solubility and biological efficacy.

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